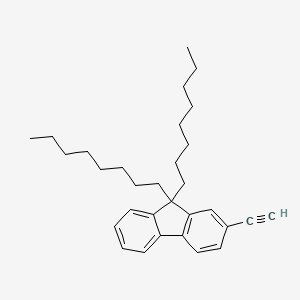

2-ethynyl-9,9-dioctyl-9H-fluorene

Description

Structure

3D Structure

Properties

CAS No. |

521960-83-8 |

|---|---|

Molecular Formula |

C31H42 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

2-ethynyl-9,9-dioctylfluorene |

InChI |

InChI=1S/C31H42/c1-4-7-9-11-13-17-23-31(24-18-14-12-10-8-5-2)29-20-16-15-19-27(29)28-22-21-26(6-3)25-30(28)31/h3,15-16,19-22,25H,4-5,7-14,17-18,23-24H2,1-2H3 |

InChI Key |

HMVPSDYUEFBFRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 9,9 Dioctyl 9h Fluorene and Its Precursors

Synthesis of 9,9-Dioctyl-9H-Fluorene Core

The foundational step in the synthesis is the alkylation of the fluorene (B118485) backbone at the C9 position. This is a critical modification as the introduction of long alkyl chains, such as octyl groups, significantly improves the solubility of the resulting monomers and polymers in common organic solvents, which is essential for solution-based processing of materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of the 9,9-dioctyl-9H-fluorene core typically starts from fluorene. The acidic protons at the C9 position are deprotonated by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The resulting fluorenyl anion then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, 1-bromooctane. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is often employed to facilitate the reaction between the aqueous base and the organic-soluble reactants.

| Reactants | Reagents | Solvent | Conditions | Product |

| Fluorene, 1-Bromooctane | Potassium Hydroxide (KOH), Phase-transfer catalyst (e.g., TBAB) | Dimethyl Sulfoxide (DMSO) | Room Temperature to mild heating | 9,9-Dioctyl-9H-fluorene |

This alkylation step is crucial as it prevents the formation of undesirable cross-linked structures during subsequent polymerization reactions by eliminating the reactive C9 protons.

Functionalization at the 2-Position: Ethynyl (B1212043) Group Introduction

With the 9,9-dioctyl-9H-fluorene core in hand, the next stage is the introduction of the ethynyl group at the 2-position of the fluorene ring system. This is typically accomplished through a two-step sequence: bromination at the desired position followed by a palladium-catalyzed cross-coupling reaction.

The synthesis of the necessary precursor, 2-bromo-9,9-dioctyl-9H-fluorene, can be achieved by the direct bromination of 9,9-dioctyl-9H-fluorene using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. Alternatively, one can start with 2-bromofluorene (B47209) and perform the dioctylation at the C9 position as described in section 2.1. chemicalbook.comgoogle.com

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. gelest.combeilstein-journals.org In the synthesis of 2-ethynyl-9,9-dioctyl-9H-fluorene, this reaction is employed to couple 2-bromo-9,9-dioctyl-9H-fluorene with a protected terminal alkyne, most commonly (trimethylsilyl)acetylene. The use of a protecting group on the alkyne is essential to prevent self-coupling (Glaser coupling) reactions. gelest.com

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], and a copper(I) co-catalyst, like copper(I) iodide (CuI). semanticscholar.org A base, usually an amine such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is required to neutralize the hydrogen halide formed during the reaction. researchgate.net

The general scheme for the Sonogashira coupling is as follows:

2-bromo-9,9-dioctyl-9H-fluorene + (trimethylsilyl)acetylene → 2-((trimethylsilyl)ethynyl)-9,9-dioctyl-9H-fluorene

A representative set of reaction conditions is detailed in the table below.

| Substrate | Reagent | Catalyst System | Base/Solvent | Product |

| 2-Bromo-9,9-dioctyl-9H-fluorene | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (TEA) / Tetrahydrofuran (B95107) (THF) | 2-((Trimethylsilyl)ethynyl)-9,9-dioctyl-9H-fluorene |

Unexpected products can sometimes arise from Sonogashira reactions, underscoring the need for careful control of reaction conditions and thorough characterization of the products. x-mol.net

The final step in the synthesis of the target monomer is the removal of the trimethylsilyl (B98337) (TMS) protecting group to yield the terminal alkyne. This deprotection is typically achieved under mild basic conditions. A common method involves treating the silylated intermediate with a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a mixture of solvents like methanol (B129727) and tetrahydrofuran (THF).

The reaction is generally clean and proceeds in high yield. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, looking for the disappearance of the TMS protons signal.

| Substrate | Reagent | Solvent | Conditions | Product |

| 2-((Trimethylsilyl)ethynyl)-9,9-dioctyl-9H-fluorene | Potassium Carbonate (K₂CO₃) | Methanol / THF | Room Temperature | This compound |

In some cases, fluoride (B91410) reagents like tetrabutylammonium fluoride (TBAF) can also be used for desilylation. scielo.org.mx The choice of deprotection agent can depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. scielo.org.mx

Synthesis of Related Fluorene-Based Monomers for Copolymerization

The versatility of fluorene chemistry allows for the synthesis of a wide array of monomers that can be copolymerized with this compound to create polymers with tailored electronic and optical properties. researchgate.net For instance, dibrominated fluorene derivatives are common precursors for cross-coupling reactions. The synthesis of 2,7-dibromo-9,9-dioctyl-9H-fluorene is a key starting point for many important copolymers. doi.org

This dibrominated monomer can then be used in polymerization reactions, such as Suzuki or Stille coupling, with other comonomers. A prominent example is the reaction with 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to produce poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), a widely studied blue-emitting polymer. ossila.com The synthesis of this boronic ester precursor involves the reaction of 2,7-dibromo-9,9-dioctyl-9H-fluorene with a diboron (B99234) reagent in the presence of a palladium catalyst.

Other related monomers can incorporate different aromatic units to modify the polymer's properties. For example, monomers containing furan (B31954) or triphenylamine (B166846) units have been synthesized and polymerized to create materials with different energy levels and electrochromic behaviors. researchgate.netresearchgate.net

Purification and Isolation Techniques for Monomers

The purity of the monomers is of paramount importance for achieving high molecular weight polymers with well-defined properties. Impurities can act as chain terminators or introduce defects into the polymer backbone, which can be detrimental to the performance of electronic devices.

The primary methods for the purification of fluorene-based monomers are column chromatography and recrystallization.

Column Chromatography: This technique is extensively used to separate the desired product from unreacted starting materials, catalysts, and side products. Silica gel is the most common stationary phase, and a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane, is typically used as the eluent.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. Solvents like ethanol, methanol, or hexane are often used for the recrystallization of fluorene derivatives. chemicalbook.com

The purity of the final monomers is usually assessed by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Polymerization and Copolymerization Strategies

Homopolymerization of 2-Ethynyl-9,9-dioctyl-9H-Fluorene

Homopolymerization of this compound focuses on the creation of polymers consisting solely of this monomer unit. This is typically achieved through methods that facilitate the coupling of terminal alkyne groups.

Rhodium-catalyzed polymerization represents a significant method for the synthesis of fluorene-based polymers. While specific studies on the homopolymerization of this compound using rhodium catalysts are not extensively detailed in the provided results, the general applicability of rhodium catalysis for creating π-conjugated systems from various substrates is well-established. nih.gov These reactions are known to proceed under mild conditions, offering a pathway to extended π-conjugation systems. nih.gov

Glaser coupling is a classic and effective method for the oxidative homocoupling of terminal alkynes, making it a suitable strategy for the polymerization of this compound. wikipedia.orgrsc.org This reaction typically utilizes a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like air and a base. wikipedia.org The process involves the dimerization of terminal alkynes to form 1,3-diynes. rsc.org

Modifications to the classical Glaser coupling, such as the Hay coupling which uses a TMEDA complex of copper(I) chloride, offer improved solubility of the catalyst in a wider range of solvents, enhancing the versatility of the reaction. wikipedia.orgorganic-chemistry.org The Eglinton reaction, another variation, employs a stoichiometric amount of a copper(II) salt like cupric acetate (B1210297). wikipedia.org These methods have been instrumental in synthesizing various symmetrical 1,3-diynes and their derivatives, which are key components in the construction of complex molecules and polymers. rsc.orgresearchgate.net

Table 1: Key Features of Glaser Coupling and its Variants

| Coupling Method | Catalyst System | Key Characteristics |

| Glaser Coupling | Copper(I) salt (e.g., CuCl), oxidant (e.g., air), base | One of the oldest methods for alkyne homocoupling. wikipedia.orgrsc.org |

| Hay Coupling | TMEDA complex of copper(I) chloride, oxygen (air) | Catalytic in copper(I), versatile due to better catalyst solubility. wikipedia.orgorganic-chemistry.org |

| Eglinton Reaction | Stoichiometric copper(II) salt (e.g., cupric acetate) | Proceeds via copper(I)-alkyne complexes. wikipedia.org |

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers allows for the fine-tuning of the resulting polymer's properties by incorporating different structural units into the polymer backbone.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of conjugated copolymers.

The Suzuki-Miyaura coupling is a widely used method for preparing a variety of copolymers. researchgate.net It typically involves the reaction of a boronic acid or ester derivative with a halide in the presence of a palladium catalyst and a base. For instance, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester can be copolymerized with various dihalogenated monomers. ariel.ac.il The synthesis of poly[2,7-(9,9-di-octyl-fluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] (PFDTBT) is a prime example, where 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) is reacted with 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole using a palladium catalyst. mdpi.com The use of phase-transfer catalysts like Aliquat 336 can lead to higher molar masses. mdpi.com Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has also been developed for the controlled synthesis of polyfluorenes and their block copolymers. rsc.orgrsc.org

The Stille coupling reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. Symmetrical chromophores have been synthesized by reacting 2,7-dibromo-9,9-diethylfluorene (B177170) with an organostannyl derivative. ucf.edu

Table 2: Examples of Palladium-Catalyzed Copolymerization

| Coupling Reaction | Monomers | Catalyst System | Resulting Polymer/Product |

| Suzuki-Miyaura | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) and 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Pd(PPh3)4, K2CO3 | Poly[2,7-(9,9-di-octyl-fluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] (PFDTBT) mdpi.com |

| Suzuki-Miyaura | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and a dihalogenated monomer | Not specified | Fluorescent conjugated polymers ariel.ac.il |

| Stille Coupling | 2,7-dibromo-9,9-diethylfluorene and 2-(Tri-n-butylstannyl)benzothiazole | Not specified | Symmetrical chromophore ucf.edu |

| Heck Coupling | 2-bromo-7-N,N-diphenylamino-9,9-diethylfluorene and 4-vinylbenzene phosphonic acid diethyl ester or 4-nitrostyrene | Pd(OAc)2, tri-o-tolylphosphine, Et3N | Fluorene (B118485) derivatives with phosphonate (B1237965) and nitro functionalities ucf.edu |

Knoevenagel condensation polymerization is another strategy to synthesize fluorene-based polymers. This method involves the reaction of a compound containing an active methylene (B1212753) group with a carbonyl group. A family of conjugated polymers based on 9,9-disubstituted fluorenes and cyanovinylenes has been synthesized using this approach. jhia.ac.ke

Electrochemical polymerization offers a method to directly synthesize and deposit polymer films onto an electrode surface. Novel hybrid monomers containing furan (B31954) and fluorene units have been successfully polymerized via potential cycling. researchgate.net This technique allows for the creation of polymer films with potential applications in electrochromic devices. researchgate.net

Control of Polymer Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) of polymers derived from 9,9-dioctylfluorene derivatives are crucial parameters that influence their processability, film-forming properties, and ultimately, the performance of electronic devices. Several synthetic strategies are employed to control these characteristics.

One key factor is the polymerization method. For instance, in the synthesis of copolymers incorporating 9,9-dioctylfluorene units, the reaction conditions play a significant role. A study on the synthesis of Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) demonstrated that the use of a phase-transfer catalyst, such as Aliquat 336, in a Suzuki coupling reaction can lead to higher molar masses. mdpi.comresearchgate.net Modifying the reaction time in conjunction with the catalyst also impacts the resulting polymer characteristics. A reduction in reaction time from 48 to 24 hours, when Aliquat 336 was used, yielded copolymers with weight-average molecular weights (Mw) exceeding 20,000 g/mol and a polydispersity of 1.75. mdpi.com This indicates a more controlled polymerization process, leading to polymers with a narrower distribution of chain lengths.

The choice of catalyst system is also paramount. In Sonogashira coupling reactions used to prepare copolymers of 9,9-dioctyl-2,7-diethynylfluorene, the catalyst, typically a palladium complex with a copper(I) co-catalyst, influences the polymerization kinetics and, consequently, the molecular weight. nih.gov While some resulting copolymers were reported to have moderate molecular weights, the introduction of different linkers, such as ethynylene versus ethynylene-thiophene, can affect the planarity of the polymer backbone and potentially the achievable molecular weight due to solubility and steric hindrance effects. nih.gov

Furthermore, dispersion polymerization has been explored as a method to produce narrowly dispersed poly(9,9-di-n-octyl-2,7-fluorene) (PFO) particles. nih.govrwth-aachen.de In this technique, the concentration of a stabilizing polymer can be varied to control the particle morphology and achieve a narrow size distribution, which is indicative of a controlled polymerization process. nih.gov

The table below summarizes the effect of synthetic conditions on the molecular weight and polydispersity of some 9,9-dioctylfluorene-based polymers.

| Polymerization Method | Monomers | Catalyst/Conditions | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) |

| Suzuki Coupling | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) and 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Pd(PPh₃)₄, 48h | > 20,000 g/mol | > 2 |

| Suzuki Coupling | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) and 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Pd(PPh₃)₄, Aliquat 336, 24h | > 20,000 g/mol | 1.75 |

| Sonogashira Coupling | 9,9-dioctyl-2,7-diethynylfluorene and 4,9-dibromo-2,1,3-naphthothiadiazole | Pd(PPh₃)₂Cl₂/CuI | Moderate | Not specified |

Incorporation of Electron-Donating and Electron-Accepting Units into Polymer Backbones

The electronic properties of polymers derived from this compound can be precisely engineered by copolymerizing it with various electron-donating (donor) and electron-accepting (acceptor) comonomers. This donor-acceptor (D-A) strategy is fundamental to creating low bandgap materials suitable for a range of optoelectronic applications. mdpi.com The fluorene unit itself is often considered a donor or a building block that can be combined with stronger donors or acceptors. researchgate.net

Electron-Accepting Units:

A common approach is to copolymerize 9,9-dioctylfluorene derivatives with electron-deficient heterocyclic units. For example, 2,1,3-benzothiadiazole (B189464) (BT) and its derivatives are widely used acceptor moieties. The copolymerization of a 9,9-dioctylfluorene boronic ester with 4,7-dibromo-2,1,3-benzothiadiazole (B82695) via Suzuki coupling yields the well-known polymer F8BT, which has applications in polymer light-emitting diodes (PLEDs) and polymer solar cells. ossila.com

Another example involves the Sonogashira coupling of 9,9-dioctyl-2,7-diethynylfluorene with 4,9-dibromo-2,1,3-naphthothiadiazole, an acceptor unit. nih.gov This results in a D-A copolymer where the electron-donating fluorene units are alternated with electron-accepting naphthothiadiazole units, linked by ethynylene bridges. nih.gov The introduction of such acceptor units leads to a significant reduction in the polymer's bandgap.

The incorporation of di-2-thienyl-2,1,3-benzothiadiazole (DTBT) as an acceptor group into a polyfluorene backbone results in a more planar structure and improved electron density, leading to red-emitting copolymers with potential for various optoelectronic devices. mdpi.comresearchgate.net

Electron-Donating Units:

To further tune the electronic properties, 9,9-dioctylfluorene can be copolymerized with various electron-rich units. Thiophene (B33073) and its derivatives are common electron-donating comonomers. For instance, copolymers of 9,9-dioctylfluorene with bithiophene have been synthesized. researchgate.net The inclusion of thiophene units can enhance the hole-transporting properties of the resulting polymer.

In some architectures, the 9,9-dioctylfluorene unit acts as the primary donor and is copolymerized with units that have even stronger donating character or with units that act as acceptors. For example, in the synthesis of PFTTORTT, a 9,9-dihexylfluorene (B1587949) derivative is copolymerized with a quinquethiophene dioxide unit, which contains both electron-donating thiophene rings and an electron-accepting thiophene dioxide core, leading to a red-light-emitting polymer. 20.210.105

The table below provides examples of copolymers synthesized from 9,9-dioctylfluorene derivatives and various donor/acceptor comonomers.

| Copolymer Name | Fluorene Derivative | Comonomer | Comonomer Type | Polymerization Method |

| PFDENT | 9,9-dioctyl-2,7-diethynylfluorene | 4,9-dibromo-2,1,3-naphthothiadiazole | Acceptor | Sonogashira Coupling |

| PFDTENT | 5,5’-(9,9-dioctyl-fluorene-2,7-diyl)bis(ethynyl-2-thienyl) | 4,9-dibromo-2,1,3-naphthothiadiazole | Acceptor | Sonogashira Coupling |

| PFDTBT | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) | 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Acceptor | Suzuki Coupling |

| P(Th-F-Th) | 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophene | - (via electropolymerization) | Donor | Electropolymerization |

| PFTTORTT | 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene | 2,5″″-diiodo-3″,4″-dihexyl-quinquethiophene-1″,1″-dioxide | Donor-Acceptor | Suzuki Coupling |

Structural and Morphological Characterization of Derived Polymeric and Oligomeric Materials

Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the chemical structure and probing the electronic properties of these conjugated materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers derived from 2-ethynyl-9,9-dioctyl-9H-fluorene. Both ¹H and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the successful polymerization and the structure of the repeating units.

In the ¹H-NMR spectra of copolymers incorporating the 9,9-dioctylfluorene unit, the aromatic protons typically appear in the range of 6.77–8.30 ppm. nih.gov The aliphatic protons of the two octyl chains at the C-9 position of the fluorene (B118485) ring exhibit characteristic signals: the methylene (B1212753) protons closest to the fluorene ring (α-CH₂) appear around 2.0–2.1 ppm, the terminal methyl protons (CH₃) are observed upfield around 0.85 ppm, and the remaining methylene protons of the alkyl chains form a broad multiplet between 0.97 and 1.65 ppm. nih.gov

¹³C-NMR spectroscopy provides further structural confirmation. For poly(9,9-dialkylfluorene)s, the aromatic carbons near the inter-monomer linkage (C1, C2, C3) are particularly sensitive to the torsional angle between fluorene units. nih.gov DFT calculations have shown that the chemical shifts of these carbons can vary depending on the planarity of the polymer backbone. nih.gov The detailed assignment of both ¹H and ¹³C NMR spectra is often aided by two-dimensional (2D-NMR) techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Correlation (HETCOR) spectra, which help to distinguish between different types of carbon and hydrogen atoms and their connectivity. nih.gov For instance, in a study of fluorene/thiophene (B33073)/phenylene terpolymers, solid-state NMR techniques like ramp-CPMAS were essential for quantifying the composition of the final polymer, which can differ from the monomer feed ratio. core.ac.uk

Table 1: Representative ¹H-NMR Chemical Shifts for Polyfluorene Derivatives

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic | 6.77 - 8.30 |

| Aliphatic (α-CH₂) | 2.0 - 2.1 |

| Aliphatic (-(CH₂)n-) | 0.97 - 1.65 |

| Aliphatic (CH₃) | 0.85 |

Data synthesized from related polyfluorene structures. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the monomer and to verify changes upon polymerization. The FTIR spectrum of polymers derived from this compound would be expected to show characteristic absorption bands. Key vibrational modes include the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic octyl chains (in the 2850–2960 cm⁻¹ region). The presence of the fluorene unit is confirmed by aromatic C=C stretching vibrations around 1450-1610 cm⁻¹. If the ethynyl (B1212043) group (C≡C) is incorporated into the polymer backbone, its characteristic stretching vibration would be observed, typically in the range of 2100-2260 cm⁻¹, although this signal can be weak or absent in symmetrical structures. The successful synthesis of copolymers is often confirmed by the appearance of vibrational bands characteristic of all constituent monomers. researchgate.net

Table 2: Expected FTIR Absorption Bands for Ethynyl-Fluorene Polymers

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| 2100 - 2260 | C≡C Stretch (if present in backbone) |

| 1450 - 1610 | Aromatic C=C Stretch |

Data based on typical vibrational frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions within the conjugated polymer backbone. Polyfluorene derivatives are known for their strong absorption in the UV region, typically attributed to the π-π* transition of the conjugated fluorene segments. mdpi.comnih.gov For poly(9,9-dioctylfluorene) (PFO), the main absorption maximum (λmax) in solution is observed around 380-390 nm. mdpi.comresearchgate.net

In the solid state (thin films), the absorption spectrum can be influenced by the polymer's morphology. A characteristic feature of PFO and its derivatives is the formation of a planar, chain-extended conformational isomer known as the "β-phase". nih.govresearchgate.netkaust.edu.sa The presence of the β-phase is identified by a distinct, sharp absorption peak that is red-shifted to approximately 438 nm. nih.govmdpi.com The formation of this phase can be induced by various treatments, such as exposure to solvent vapors or specific thermal annealing protocols, and it significantly affects the material's optical and electronic properties. nih.govmdpi.com Copolymers containing this compound linked to other aromatic units may show additional absorption bands corresponding to intramolecular charge transfer between the donor (fluorene) and acceptor moieties, leading to a red-shifted and broadened absorption spectrum. mdpi.com

Table 3: UV-Vis Absorption Maxima (λmax) for Poly(9,9-dioctylfluorene) (PFO)

| Sample State | Conformation | Typical λmax (nm) |

|---|---|---|

| Solution (e.g., Chloroform) | Glassy/Disordered | ~380 - 390 |

| Thin Film | Glassy/Amorphous | ~380 - 390 |

| Thin Film | With β-phase | ~383 and ~438 |

Data compiled from multiple sources. mdpi.comresearchgate.netnih.govmdpi.com

Photoluminescence (PL) spectroscopy is used to study the emissive properties of these materials. Polyfluorenes are renowned for their high photoluminescence quantum yield (PLQY) and are often used as blue-emitting materials in organic light-emitting diodes (OLEDs). mdpi.comsigmaaldrich.com

In solution, PFO typically exhibits a well-resolved emission spectrum with a primary peak around 417-423 nm and distinct vibronic shoulders at longer wavelengths (e.g., ~437 nm and ~463 nm). researchgate.netsigmaaldrich.com In the solid state, the emission is highly sensitive to the film's morphology. Films with a disordered, glassy conformation show emission spectra similar to that in solution. nih.gov However, the presence of the β-phase leads to a significant change in the PL spectrum, with the emergence of a new, well-defined emission peak at approximately 438-440 nm, corresponding to emission from the planarized β-phase segments. researchgate.netnih.gov

A common issue in polyfluorenes is the appearance of a broad, low-energy green emission band around 500-530 nm, which is often attributed to the formation of ketone defects (fluorenone) at the C-9 position or the formation of excimers. mdpi.com20.210.105 The presence of the β-phase has been shown to sometimes suppress this unwanted green emission. mdpi.com The PLQY of PFO films is highly dependent on the fraction of β-phase present; for instance, films with a small (e.g., ~6%) β-phase fraction have been reported to exhibit a significantly enhanced PLQY of up to 69%, compared to ~55% for purely glassy films. nih.govkaust.edu.sa

Table 4: Photoluminescence (PL) Emission Peaks for Poly(9,9-dioctylfluorene) (PFO)

| Sample State | Conformation | Typical Emission Peaks (nm) |

|---|---|---|

| Solution (e.g., Chloroform) | Disordered | ~418, ~437, ~463 (vibronic progression) |

| Thin Film | Glassy | ~423 (primary peak) |

| Thin Film | With β-phase | ~438 (dominant β-phase emission) |

| Thin Film | With Defects/Excimers | ~500 - 530 (broad green emission) |

Data compiled from multiple sources. researchgate.netnih.govmdpi.com

Molecular Weight and Chain Architecture Analysis

The molecular weight and its distribution are critical parameters that significantly influence the processing, morphology, and final properties of polymeric materials.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight characteristics of polymers derived from this compound. lcms.czcmu.edu GPC separates polymer chains based on their hydrodynamic volume in solution. cmu.edu The analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). nih.gov

For polyfluorene derivatives synthesized via methods like Suzuki or Sonogashira coupling polymerization, the molecular weights can vary significantly depending on the reaction conditions. mdpi.commdpi.com Reported values for Mn can range from the low thousands to over 100,000 g/mol , with PDI values typically between 1.5 and 3.0, indicating a relatively broad distribution of chain lengths. nih.govnih.govmdpi.com The GPC system is usually calibrated with polystyrene standards, and the measurements are often performed at elevated temperatures for polyolefins, though room temperature analysis is common for soluble conjugated polymers using solvents like chloroform or tetrahydrofuran (B95107) (THF). mdpi.comlcms.cz

Table 5: Representative GPC Data for Polyfluorene Derivatives

| Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Đ = Mw/Mn) |

|---|---|---|---|

| Poly(9,9-dioctylfluorene) | 18,000 | 48,600 | 2.7 |

| Fluorene-alt-Benzothiadiazole Copolymer | 12,480 | 22,210 | 1.78 |

| Fluorene-based Copolymer | 16,080 - 20,480 | - | 1.58 - 2.21 |

Data compiled from various polyfluorene systems. nih.govnih.govepa.gov

Solid-State Structure and Morphology

The arrangement of polymer chains and their aggregation in the solid state dictate the macroscopic properties of the material. A combination of scattering and microscopy techniques is employed to probe these features across different length scales.

X-ray scattering techniques are powerful non-destructive tools for analyzing the molecular arrangement and long-range order in polymer thin films. Wide-angle X-ray diffraction (WAXD), often referred to as XRD, provides information on the atomic-level spacing and crystalline structure, while Small-Angle X-ray Scattering (SAXS) reveals larger structural features on the nanometer scale, such as the arrangement of crystalline and amorphous domains. rigaku.com

For thin films of poly(9,9-dioctylfluorene) (PFO), a closely related polymer, grazing incidence X-ray diffraction studies have revealed a distinct periodicity normal to the substrate surface. researchgate.net This is attributed to the formation of stacked sheets of fluorene chains, a structural feature present in both crystalline and liquid crystalline phases. researchgate.net In the crystalline phase, an in-plane periodicity is also observed, which is consistent with the interdigitation of the octyl side-chains. researchgate.net However, this strong in-plane ordering of the polymer backbones is diminished in the liquid-crystalline phase. researchgate.net

The combination of SAXS and WAXS can monitor the structural evolution of these films during processes like thermal annealing. For instance, studies on PFO have detailed the transformation from a solvent-induced mesomorph phase (β-phase) to a more thermodynamically stable crystalline α-form upon heating.

Table 1: Summary of X-ray Scattering Findings for Polyfluorene Films

| Technique | Observation | Implication | Source |

|---|---|---|---|

| Grazing Incidence XRD | Periodicity normal to the surface | Stacked sheets of fluorene chains | researchgate.net |

| Grazing Incidence XRD | In-plane periodicity of ~4.15 Å | Interdigitation of side-chains | researchgate.net |

| SAXS/WAXS | Transition from β-mesophase to α-crystalline form | Thermally induced phase transformation |

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Thin Film Morphology

While X-ray techniques provide spatially averaged structural information, microscopy techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) offer direct visualization of the surface and bulk morphology of thin films.

AFM is particularly useful for characterizing the surface topography at the nanoscale. Studies on PFO thin films have shown a clear relationship between the film's microstructure, the processing methods used, and the resulting optoelectronic properties. semanticscholar.orgmdpi.com For example, post-deposition processing using solvent vapor annealing can be used to alter the molecular arrangements within the film. mdpi.com AFM imaging can track these changes, revealing transformations from a predominantly amorphous morphology to a more structured one with well-defined domains. mdpi.com The average thickness of these films can also be precisely measured using AFM by analyzing a scratch made on the film surface. mdpi.com

TEM, on the other hand, provides insight into the bulk morphology of the film, including the size, shape, and distribution of any crystalline or phase-separated domains within the amorphous matrix. The morphology has a significant effect on the material's properties, including the photoluminescence quantum efficiency. researchgate.net

Table 2: Morphological Features of Polyfluorene Films Observed by AFM

| Feature | Description | Technique | Source |

|---|---|---|---|

| Film Thickness | Average thickness of ~74 ± 5 nm measured after spin-coating. | AFM | mdpi.com |

| Surface Topography | Transformation from amorphous to a more structured morphology. | AFM | mdpi.com |

| Microstructure Control | Alteration of molecular arrangements via solvent vapor annealing. | AFM | semanticscholar.orgmdpi.com |

Single Crystal X-ray Diffraction (for relevant oligomers or model compounds)

To gain a precise understanding of the molecular geometry and packing at the most fundamental level, single-crystal X-ray diffraction is performed on the monomer, relevant oligomers, or model compounds. iaea.org This technique provides an exact three-dimensional map of the atomic positions within a single crystal.

Crystallographic studies on 9,9-disubstituted fluorene derivatives, including 9,9-dioctyl-9H-fluorene, yield invaluable data on bond lengths, bond angles, and torsional angles. mdpi.com For example, analysis of related fluorene compounds reveals that the fluorene skeleton is nearly planar, though minor twisting can occur due to crystal packing effects. mdpi.comnih.gov The orientation of the substituent groups, such as the dioctyl chains at the C9 position, relative to the fluorene core is determined with high precision. This information is crucial for understanding how the molecular structure influences intermolecular interactions and, consequently, the bulk properties of the resulting polymers. iaea.orgmdpi.com

Table 3: Example Crystallographic Data for a 9,9-Disubstituted Fluorene Derivative

| Parameter | Description | Typical Finding | Source |

|---|---|---|---|

| Crystal System | The symmetry group of the crystal lattice. | Orthorhombic or Monoclinic | mdpi.comnih.gov |

| Space Group | The specific symmetry of the unit cell. | e.g., P2₁/c, Iba2 | mdpi.comnih.gov |

| Fluorene Unit Twist | Inclination angle between the two benzene rings. | Typically a few degrees (e.g., 5.1-5.8°) | mdpi.com |

| Substituent Orientation | Dihedral angle of side chains relative to the fluorene plane. | Nearly orthogonal | nih.gov |

Thermal Stability Analysis (e.g., Thermogravimetric Analysis - TGA)

The thermal stability of a polymer is a critical parameter that defines the upper-temperature limit for its processing and operational lifetime. setaramsolutions.com Thermogravimetric Analysis (TGA) is the standard method for this evaluation, measuring the change in a material's mass as a function of temperature in a controlled atmosphere. sryahwapublications.com

The TGA curve provides the decomposition temperature (Td), typically defined as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs. Polymers based on the 9,9-dioctylfluorene framework generally exhibit high thermal stability. The strong aromatic backbone contributes to this robustness. Studies on various fluorene-based polymers show that significant decomposition typically begins at temperatures well above 300°C. setaramsolutions.com For instance, some fluorene-based copolymers have been shown to have maximum degradation rates at temperatures exceeding 450°C.

The thermal degradation of PFO can lead to the formation of fluorenone-type defects, which can negatively impact the material's optical properties. mdpi.com Therefore, high thermal stability is essential not only for material integrity but also for maintaining functional performance. The introduction of structural modifications, such as spiro-functionalization at the C9 position, has been shown to further improve the thermal stability of fluorene-based polymers. 20.210.105

Table 4: Thermal Stability Data for Fluorene-Based Polymers

| Polymer Type | Technique | Key Finding | Implication | Source |

|---|---|---|---|---|

| Poly(9,9-dioctylfluorene) (PFO) | Thermal Degradation Test | Prone to formation of ketonic defects upon heating. | Stability is crucial for color purity. | mdpi.com |

| Spiro-functionalized Polyfluorene | Thermal Analysis | Improved thermal stability compared to standard polyfluorenes. | Enhanced material lifetime and performance. | 20.210.105 |

| General Polymeric Materials | TGA | Measures temperature at which mass loss begins. | Determines decomposition temperature for processing. | setaramsolutions.com |

Optical and Electronic Properties of Derived Materials

Photophysical Properties

The photophysical behavior of materials derived from 2-ethynyl-9,9-dioctyl-9H-fluorene is characterized by their light absorption and emission capabilities, efficiency of luminescence, and interactions in excited states, which are fundamental to their performance in light-emitting and sensing applications.

Conjugated polymers incorporating the 9,9-dioctylfluorene unit typically exhibit strong absorption in the ultraviolet-visible region, corresponding to π-π* electronic transitions along the polymer backbone. The position of the maximum absorption (λ_max) and emission (λ_em) wavelengths can be tuned by copolymerizing the fluorene (B118485) unit with various electron-donating or electron-accepting monomers. This donor-acceptor (D-A) strategy is effective in modifying the intramolecular charge transfer (ICT) character of the polymer, thereby influencing its optical properties. researchgate.netresearchgate.net

For instance, copolymers of 9,9-dioctylfluorene with electron-withdrawing units like 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) show a significant red-shift in their emission spectra. 20.210.105 As the concentration of the DBT unit increases in the polymer backbone, the emission color can be tuned from blue to saturated red. 20.210.105 This is attributed to efficient energy transfer from the fluorene segments to the lower bandgap DBT sites. 20.210.105 Even at a low concentration of 1% DBT, the fluorescence from the polyfluorene units is completely quenched in the solid state, with the emission originating solely from the DBT chromophore. 20.210.105

The absorption spectra of these copolymers often display two main bands. One corresponds to the π-π* transition of the polyfluorene backbone, while the other, at longer wavelengths, is due to the ICT between the fluorene donor and the acceptor comonomer. researchgate.net The photoluminescence spectra of these D-A copolymers are generally red-shifted compared to the homopolymer of polyfluorene, with the extent of the shift depending on the nature of the acceptor unit. mdpi.com

The table below summarizes the absorption and emission characteristics of some representative conjugated polymers derived from 9,9-dioctylfluorene.

| Polymer/Compound | Solvent/State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) | Chloroform | 374 | 417 sigmaaldrich.com |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with pyrene (B120774) side chain (C1) | Film | ~385, 320-348 | Green Emission mdpi.com |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with diphenyl side chain (C2) | Film | Broadened absorption | 430, 495 mdpi.com |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with naphthalene (B1677914) side chain (C3) | Film | ~385 (red-shifted) | Green Emission mdpi.com |

| Copolymer of 9,9-dioctylfluorene and 1% DBT | Solid Film | - | 628 20.210.105 |

| Copolymer of 9,9-dioctylfluorene and 35% DBT | Solid Film | - | 674 20.210.105 |

| PFF (Copolymer of Fluoranthene and Fluorene) | THF | 305, 340 | - researchgate.net |

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. Polyfluorene and its derivatives are known for their high fluorescence quantum yields. acs.org20.210.105 For instance, well-defined poly(2,7-fluorene) derivatives have been reported to exhibit high quantum yields of up to 0.87 in solution. 20.210.105 The rigid and planar structure of the fluorene unit contributes to reducing non-radiative decay pathways, thus enhancing the luminescence efficiency. acs.org

Copolymerization can influence the quantum yield. While the introduction of certain comonomers can lead to a decrease in PLQY due to factors like aggregation-caused quenching, judicious molecular design can lead to highly emissive materials. acs.org For example, fluorene-based donor-acceptor copolymers containing functionalized benzotriazole (B28993) units have been shown to be highly emissive, with fluorescence quantum yields surpassing 0.50. mdpi.com

The efficiency of light emission in devices, known as external quantum efficiency (EQE), is also a key performance metric. In OLEDs, the EQE of red-emitting copolymers of 9,9-dioctylfluorene and DBT has been shown to depend on the comonomer ratio, with a device containing 15% DBT achieving an EQE of 1.4%. 20.210.105

The table below presents the quantum yields of some fluorene derivatives.

| Compound/Polymer | Solvent/Medium | Quantum Yield (Φ) |

| Fluorene | Cyclohexane | 0.80 aatbio.com |

| Poly(2,7-fluorene) derivatives | Solution | up to 0.87 20.210.105 |

| Fluorene-based copolymers with benzotriazole units | Chloroform | > 0.50 mdpi.com |

| Red-emitting copolymer with 15% DBT (Device EQE) | Solid Device | 1.4% 20.210.105 |

In blended films or device structures where fluorene-based materials are in close proximity to other molecules, excited-state complexes known as exciplexes or electroplexes can form. An exciplex is an excited-state complex formed between an electron donor and an electron acceptor, while an electroplex is formed under an electric field in a device.

The formation of exciplexes has been observed in spin-cast films of fluorene-linked dyes blended with bisphthalimide quenchers. nih.gov Upon photoexcitation of the dye, quenching of its excited state occurs through the formation of an exciplex with the bisphthalimide molecule. The formation of these exciplexes is dependent on the driving force, which is related to the difference in the lowest unoccupied molecular orbital (LUMO) energy levels of the dye and the quencher. nih.gov Complete exciplex formation is observed when this energy difference is greater than 0.57 eV. nih.gov

The emission from these exciplexes is typically red-shifted compared to the emission of the individual molecules and their lifetimes are significantly longer. nih.gov The energy of the exciplex emission can be predicted from the difference between the LUMO of the acceptor (bisphthalimide) and the highest occupied molecular orbital (HOMO) of the donor (fluorene-linked dye). nih.gov

Materials derived from this compound can exhibit significant two-photon absorption (TPA), a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. This property is highly valuable for applications such as 3D microfabrication, optical power limiting, and two-photon fluorescence microscopy. ucf.edunih.gov

The TPA cross-section (σ₂), a measure of the TPA efficiency, can be enhanced by creating molecules with a donor-π-acceptor (D-π-A), donor-π-donor (D-π-D), or acceptor-π-acceptor (A-π-A) architecture. The fluorene unit often serves as the π-bridge in these chromophores. ucf.edu

For example, a symmetrical fluorene derivative with benzothiazole (B30560) as the electron-withdrawing group exhibited a peak TPA cross-section of 6000 GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) at 600 nm. ucf.edu Other fluorene derivatives have shown large TPA cross-sections in the range of 650 to 1900 GM. ucf.edursc.org The magnitude of the TPA cross-section is influenced by factors such as the strength of the donor/acceptor groups and the length of the π-conjugated system. rsc.org Theoretical studies have shown that replacing a vinylene bridge with an ethynylene bridge can lead to an increase in TPA cross-sections in the near-infrared region. rsc.org

| Compound | TPA Cross-Section (δ_TPA) (GM) | Wavelength (nm) |

| Fluorene derivative with phosphonate (B1237965) group | 650 ucf.edu | - |

| Fluorene derivative with nitro group | 1300 ucf.edu | - |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | ~1300-1900 rsc.org | ~660 |

| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | ~1300-1900 rsc.org | ~660 |

| Symmetrical fluorene derivative with benzothiazole | 6000 ucf.edu | 600 |

Electrochemical Properties

The electrochemical behavior of materials derived from this compound is crucial for understanding their electronic structure and for designing their use in electronic devices. Cyclic voltammetry is a key technique used to probe these properties.

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of conjugated polymers. By measuring the onset oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated. The electrochemical band gap (E_g^elec) can then be calculated from the difference between the HOMO and LUMO levels. chalmers.seresearchgate.net

For alternating polyfluorene copolymers, the HOMO and LUMO levels can be tuned by the choice of the comonomer. nih.gov Introducing stronger electron-accepting units generally lowers both the HOMO and LUMO energy levels, leading to a smaller band gap. rsc.org The electrochemical band gaps determined by CV are generally in good correlation with the optical band gaps obtained from absorption spectra, although the electrochemical values are often slightly higher. chalmers.seresearchgate.net

The HOMO and LUMO levels of fluorene-based copolymers are important for ensuring efficient charge injection and transport in OLEDs. For instance, the energy levels of certain copolymers have been shown to be well-matched with the work functions of common electrode materials and charge transport layers, facilitating balanced injection of electrons and holes. nih.gov

The table below presents the electrochemical data for several polymers derived from 9,9-dioctylfluorene.

| Polymer/Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E_g^elec) (eV) |

| Alternating polyfluorene copolymers (general range) | - | - | 1.3 - 2.1 chalmers.seresearchgate.netdiva-portal.org |

| Copolymer of fluorene with dicyanostilbene/dicyanophenanthrene | -5.96 ± 0.03 | -2.41 ± 0.03 | 3.55 nih.gov |

| P(EDOT-F-EDOT) | - | - | 1.70 researchgate.net |

| P(Th-F-Th) | - | - | 2.10 researchgate.net |

| pMe-DEPFO | -5.14 | -2.91 | 2.23 researchgate.net |

| F5-DEPFO | -5.53 | -3.13 | 2.40 researchgate.net |

Compound Name Table

| Abbreviation/Trivial Name | Full Chemical Name |

| PFO | Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] |

| C1 | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with pyrene side chain |

| C2 | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with diphenyl side chain |

| C3 | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] with naphthalene side chain |

| DBT | 4,7-di-2-thienyl-2,1,3-benzothiadiazole |

| PFF | Copolymer of Fluoranthene and Fluorene |

| pMe-DEPFO | 4,4'-(9-oxo-9H-fluorene-2,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) |

| F5-DEPFO | 2,7-bis(perfluorophenyl)-9-fluorenone |

| P(EDOT-F-EDOT) | Poly[5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(2,3-dihydrothieno[3,4-b] chalmers.seresearchgate.netdioxine)] |

| P(Th-F-Th) | Poly[2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophene] |

| Bisphthalimide | N,N'-bis(phthalimide) derivative |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene |

| 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene | 2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene |

| Benzothiazole | Benzothiazole |

| Benzotriazole | Benzotriazole |

| Fluorene | Fluorene |

| This compound | This compound |

| 9,9-dioctylfluorene | 9,9-dioctylfluorene |

Charge Carrier Mobility (e.g., Hole and Electron Transport)

The charge carrier mobility of materials derived from this compound is a critical parameter for their application in electronic devices. This property, which dictates the efficiency of charge transport, is intrinsically linked to the molecular structure, morphology, and intermolecular interactions within the polymer matrix. While specific data on polymers exclusively derived from this compound is limited, extensive research on related polyfluorene derivatives provides significant insights into their charge transport characteristics.

Generally, polyfluorenes are known for their high charge carrier mobilities, which is a key attribute for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com The charge transport in these materials is typically governed by a hopping mechanism between localized states, which is highly sensitive to the degree of structural order.

One of the most studied derivatives is poly(9,9-dioctylfluorene) (PFO). The formation of a planar, ordered β-phase in PFO films has been shown to significantly enhance charge carrier mobility compared to the amorphous or glassy state. tudelft.nlaps.orgresearchgate.nettudelft.nl This is attributed to the increased intermolecular electronic coupling in the more ordered regions, which facilitates more efficient charge hopping.

The introduction of comonomers into the polyfluorene backbone to create copolymers is a common strategy to tune the electronic and charge transport properties. For instance, copolymers of 9,9-dioctylfluorene and benzothiadiazole (BT) have been investigated. In one study, a recently synthesized batch of poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) exhibited both good electron and hole transport, with a non-dispersive hole mobility of 2 x 10⁻³ cm²/Vs and a less dispersive electron mobility of 10⁻³ cm²/Vs. researchgate.net The balance of hole and electron mobilities is crucial for efficient charge recombination in OLEDs.

Furthermore, the creation of diblock copolymers, for example by incorporating polystyrene (PSt) or poly(ethylene oxide) (PEO) blocks with a PFO block, has been explored to influence the morphology and, consequently, the charge transport properties. mdpi.comrsc.orgnih.gov Diblock copolymers of PFO with shorter PEO chains (Mn = 1000 and 2000 g mol⁻¹) have demonstrated higher electron mobilities compared to the PFO homopolymer and copolymers with longer PEO chains. rsc.orgnih.gov This enhancement is attributed to the increased crystallinity induced by the shorter PEO chains. rsc.orgnih.gov

The introduction of triple bonds into the polymer backbone, which would be the case for polymers derived from this compound, has been found to generally lower charge carrier mobilities. elsevierpure.com A study investigating the effect of the main chain structure on charge carrier mobilities in fluorene-based polymers revealed that polymers containing triple bonds had lower mobilities than their counterparts with double bonds. elsevierpure.com In particular, a polymer with two adjacent acetylene (B1199291) groups exhibited a charge carrier mobility that was approximately a thousand times lower than a similar polymer with double bonds. elsevierpure.com This suggests that while the ethynyl (B1212043) group can be a valuable tool for modifying the electronic properties and enabling further functionalization, it may have a detrimental effect on the charge transport efficiency.

Below is a table summarizing the charge carrier mobility data for various materials derived from 9,9-dioctyl-9H-fluorene, which provide a relevant context for understanding the potential properties of polymers derived from its ethynyl-functionalized counterpart.

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Measurement Technique | Reference |

|---|---|---|---|---|

| Poly(9,9-dioctylfluorene) (PFO) | 10⁻² to 5x10⁻⁵ | - | Time-of-Flight (TOF) | researchgate.net |

| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) | 2 x 10⁻³ | 10⁻³ | Time-of-Flight (TOF) | researchgate.net |

| Poly(9,9-dioctylfluorene)-block-polystyrene (PFO-b-PSt2) | - | 9.8 × 10⁻⁶ | Electron-Only (EO) Device | mdpi.com |

| Poly(9,9-dioctylfluorene)-block-poly(ethylene oxide) (PFO-b-PEO, short PEO chain) | - | Higher than PFO homopolymer | Electron-Only (EO) Device | rsc.orgnih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For fluorene (B118485) derivatives, DFT methods, particularly using functionals like B3LYP, are routinely employed to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.net

Theoretical calculations on symmetrical fluorene derivatives with ethynyl (B1212043) linkages show that these molecules tend to have a planar structure. semanticscholar.org The dihedral angles between the central fluorene core and any appended end groups are typically small, ranging from 0.34° to 0.88°, which promotes π-conjugation across the molecule. semanticscholar.org The introduction of the rigid carbon-carbon triple bond of the ethynyl group helps enforce this planarity, which in turn facilitates the overlap of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) orbitals. semanticscholar.org

The HOMO and LUMO are critical in determining a molecule's electronic behavior. In ethynyl-fluorene systems, the HOMO is typically delocalized across the entire π-conjugated backbone, including the fluorene core and the ethynyl groups. The LUMO is similarly distributed, indicating that electronic transitions involve the whole conjugated system. This delocalization is a key feature of conjugated organic materials used in optoelectronics.

For closely related di-substituted ethynyl fluorene derivatives, DFT calculations have been used to determine their frontier orbital energy levels. The calculated HOMO-LUMO energy gaps for these systems are typically in the range of 3.27 to 3.43 eV. semanticscholar.org These values are crucial for predicting the intrinsic stability and the energy of the first electronic transition of the molecule.

| Compound Analogue | Calculated HOMO-LUMO Gap (eV) | Dihedral Angle (°) |

|---|---|---|

| 9,9-dihexyl-2,7-bis[2-(phenylethynyl)]fluorene | 3.36 | ~0.5 |

| 9,9-dihexyl-2,7-bis[2-(naphthalen-1-yl)ethynyl]fluorene | 3.27 | ~0.88 |

| 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | 3.43 | ~0.4 |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. It is a standard method for predicting UV-vis absorption and emission spectra. researchgate.netmdpi.comresearchgate.net The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption.

For fluorene derivatives with ethynyl linkages, TD-DFT calculations have shown excellent agreement with experimental results. semanticscholar.orgmdpi.com The primary electronic transition is typically a π-π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. mdpi.com For symmetrical di-substituted ethynyl fluorenes, theoretical absorption maxima are predicted to be in the range of 360-375 nm, with fluorescence maxima around 418-430 nm. semanticscholar.orgmdpi.com The difference between the absorption and emission maxima, known as the Stokes shift, is also a predictable quantity that provides insight into the structural relaxation of the molecule in the excited state. semanticscholar.org

| Compound Analogue | Predicted Absorption λmax (nm) | Predicted Fluorescence λmax (nm) | Primary Transition Character |

|---|---|---|---|

| 9,9-dihexyl-2,7-bis[2-(phenylethynyl)]fluorene | 366 | 424 | π-π |

| 9,9-dihexyl-2,7-bis[2-(naphthalen-1-yl)ethynyl]fluorene | 375 | 430 | π-π |

| 9,9-dihexyl-2,7-bis[2-(4-methoxyphenyl)ethynyl]fluorene | 360 | 418 | π-π* |

Molecular Dynamics (MD) Simulations for Conformation and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This approach is particularly valuable for understanding how molecules like 2-ethynyl-9,9-dioctyl-9H-fluorene behave in solution or in the solid state, providing insights into their conformational flexibility and their tendency to self-assemble or aggregate. researchgate.net

For the parent polymer, poly(9,9-dioctylfluorene) (PFO), studies have shown that aggregation in solution is a significant phenomenon. nih.gov This aggregation is driven by CH-π interactions between the n-alkyl side chains and the π-electrons of the fluorene backbone. Such aggregation leads to the appearance of a new, lower-energy absorption band in the UV-vis spectrum, typically around 437 nm, which is characteristic of the planarized β-phase conformation of the polymer chains. nih.gov MD simulations can model these intermolecular interactions and predict the conditions under which aggregation is favorable. By simulating a system containing multiple molecules in a solvent box, researchers can observe spontaneous self-assembly and analyze the structure of the resulting aggregates. mdpi.commdpi.com

Modeling of Polymerization Pathways and Mechanisms

While experimental synthesis provides the routes to new polymers, computational modeling can offer a deeper understanding of the underlying reaction mechanisms. The polymerization of ethynyl-fluorene monomers typically proceeds through metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings. mdpi.commdpi.commdpi.com

For instance, the Sonogashira coupling is frequently used to create polymers from monomers like 9,9-dioctyl-2,7-diethynylfluorene. mdpi.com Theoretical modeling of this polymerization pathway would involve calculating the energies of the reactants, intermediates, and transition states for the key steps of the catalytic cycle, which include oxidative addition, transmetalation, and reductive elimination. Such calculations can help to:

Determine the rate-limiting step of the reaction.

Explain the regioselectivity and stereoselectivity of the polymerization.

Predict how changes to the monomer structure, catalyst, or reaction conditions might affect the polymerization outcome and the properties of the resulting polymer.

These computational studies can guide the rational design of new synthetic strategies to control polymer chain length, planarity, and ultimately, material performance. mdpi.com

Prediction of Charge Transport Characteristics

The performance of organic electronic devices depends critically on the efficiency of charge transport through the active material. Computational modeling is a key tool for predicting charge transport characteristics, such as charge carrier mobility. For conjugated materials like polymers derived from this compound, charge transport is strongly influenced by both molecular conformation and intermolecular packing. aps.orgnih.gov

Theoretical models combine quantum chemical calculations with charge transport theories. Key parameters derived from these calculations include:

Reorganization Energy: The energy required for a molecule's geometry to relax after it gains or loses an electron. A lower reorganization energy is generally associated with higher charge mobility.

Electronic Coupling (Transfer Integral): A measure of the electronic interaction between adjacent molecules, which determines the rate at which a charge can hop from one molecule to the next.

Studies on the parent polymer, poly(9,9-dioctylfluorene) (PFO), have shown that conformational disorder creates "traps" that can hinder charge transport. aps.org Different molecular conformations, such as the glassy phase versus the more ordered β-phase, lead to different densities of electronic states (DOS), which can be modeled computationally. By combining electronic structure calculations with drift-diffusion models, researchers can reconcile data from different experimental measurements and predict how molecular structure impacts charge mobility. aps.orgnih.gov These models have revealed that annealing polymer films can lead to more ordered structures with reduced torsion angles between monomer units, which can, in turn, affect interchain electron transfer efficiency. nih.gov

Applications in Organic Electronics and Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The 9,9-dioctylfluorene unit is a well-established component in materials for OLEDs and PLEDs due to its inherent blue fluorescence and high charge-carrier mobility. ucf.edusigmaaldrich.com The introduction of an ethynyl (B1212043) group at the 2-position provides a versatile handle for creating copolymers with tailored electroluminescent properties.

Polyfluorenes (PFs) are recognized as crucial materials for PLEDs, offering strong blue fluorescence that is stabilized by their rigid, conjugated structure. sigmaaldrich.com The ethynyl group on the 2-ethynyl-9,9-dioctyl-9H-fluorene monomer enables the synthesis of various poly(fluorenylene ethynylene) (PFE) based copolymers through reactions like the Sonogashira coupling. nih.gov This allows for the integration of different aromatic and heteroaromatic units into the polymer backbone, thereby tuning the emission color, quantum efficiency, and charge transport characteristics of the resulting material.

For instance, copolymers of 9,9-dioctylfluorene with benzothiadiazole (BT) units, such as F8BT, are known to form high-efficiency green OLEDs when blended. ucf.edursc.org The synthesis of such copolymers often starts from a boronic ester derivative of 9,9-dioctylfluorene, which can be prepared from the corresponding halogenated precursor. ossila.com The ethynyl-functionalized monomer offers an alternative and direct route to create conjugated polymers with alternating donor-acceptor units, which is a key strategy for achieving high-performance OLEDs.

A summary of the performance of a relevant fluorene-based copolymer in PLEDs is presented below:

| Polymer | Emission Color | Luminous Efficiency (cd/A) | Reference |

| PFO-SO | Blue | 2.25 | doi.org |

Table 1: Performance of a blue light-emitting polymer with an aromatic unit in the side chain, demonstrating the potential of fluorene-based polymers in PLEDs.

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the realm of organic photovoltaics, the this compound moiety serves as a valuable building block for designing donor polymers in bulk heterojunction (BHJ) solar cells. The fluorene (B118485) unit itself provides good thermal stability and hole-transporting properties. The ability to form copolymers via the ethynyl group allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the optical bandgap of the polymer. nih.gov

Alternating copolymers of fluorene have been extensively studied for PSC applications. For example, copolymers incorporating dithienylbenzothiadiazole units have demonstrated significant power conversion efficiencies (PCEs). ucla.edumdpi.com The synthesis of such materials through Suzuki coupling is common, and the use of an ethynyl-functionalized fluorene monomer provides an alternative pathway via Sonogashira coupling to create polymers with extended conjugation and tailored electronic properties. nih.govnih.gov

The performance of polymer solar cells is highly dependent on the molecular weight and morphology of the polymer blend. nih.gov Research has shown that fluorene-based copolymers with higher molecular weights can lead to improved PCEs in all-polymer solar cells. nih.gov

Below is a table summarizing the performance of various fluorene-based copolymers in PSCs:

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| Polymer:PC71BM (1:2) | PC71BM | 1.22 | - | - | - | nih.gov |

| BisDMO-PFDTBT | PC71BM | 4.5 | - | - | - | ucla.edu |

| P3HT | PF12TBT (High Mw) | 2.7 | - | - | - | nih.gov |

| SBF-PDI4 | PTB7-Th | 5.34 | - | - | - | nih.gov |

Table 2: Performance of various polymer solar cells utilizing fluorene-based donor or acceptor materials.

Organic Field-Effect Transistors (OFETs)

The excellent charge-carrier mobility of polyfluorene-based materials makes them highly suitable for the active layer in OFETs. ucf.eduresearchgate.net The this compound monomer can be polymerized to create conjugated polymers with the necessary electronic properties and processability for high-performance transistors.

The dioctyl side chains enhance the solubility of the resulting polymers, enabling solution-based processing techniques like spin-coating and printing, which are crucial for fabricating low-cost, large-area flexible electronics. researchgate.net The rigid fluorene backbone contributes to a high degree of molecular ordering, which is beneficial for efficient charge transport. researchgate.net

Research on oligo(9,9-dioctylfluorene) derivatives has demonstrated their potential in forming self-assembled monolayers that can function as the active channel in OFETs. doi.org This highlights the versatility of the fluorene core in different device architectures. Copolymers of 9,9-dioctylfluorene with bithiophene (F8T2) have been extensively studied for their promising combination of charge transport and light-emitting properties in electronic devices. researchgate.net

The performance of OFETs is often characterized by the charge carrier mobility (µ). Below is a table showing the mobility of a relevant fluorene-based polymer:

| Polymer | Mobility (cm²/Vs) | Reference |

| F8T2 | - | researchgate.net |

Table 3: Charge carrier mobility of a fluorene-bithiophene copolymer used in OFETs. (Note: Specific mobility value for F8T2 was not provided in the source).

Chemical Sensors and Biosensors (excluding clinical human trials)

Conjugated polymers derived from this compound exhibit strong fluorescence, which can be effectively quenched by electron-deficient molecules. This property makes them excellent candidates for the development of highly sensitive chemical sensors.

Polymers based on fluorenylene ethynylene are particularly effective in detecting nitroaromatic compounds, which are common components of explosives. doi.orgresearchgate.net The electron-rich nature of the conjugated polymer facilitates an efficient electron transfer to the electron-deficient nitroaromatic analyte upon photoexcitation, leading to a significant quenching of the polymer's fluorescence. sci-hub.se

The introduction of thiophene (B33073) units into the poly(fluorenylene ethynylene) backbone has been shown to further enhance the fluorescence quenching efficiency for analytes like dinitrotoluene (DNT). doi.org The high sensitivity of these materials allows for the detection of explosive vapors at very low concentrations. researchgate.net

A table summarizing the fluorescence quenching performance of fluorene-based polymers is presented below:

| Polymer | Analyte | Quenching Efficiency (%) | Reference |

| P2 (with thiophene) | DNT vapor | 87 | researchgate.net |

Table 4: Fluorescence quenching efficiency of a fluorene-based polymer upon exposure to DNT vapor.

The principle of fluorescence quenching can be extended to the detection of other specific analytes. While direct studies on herbicide detection using polymers from this compound are not widely reported, the underlying sensing mechanism is applicable. By functionalizing the polymer backbone or side chains with specific recognition units, it is possible to create chemosensors that exhibit a selective response to target molecules like herbicides. The versatility of the ethynyl group allows for the straightforward incorporation of such functionalities during polymer synthesis.

Optical Limiting Materials for Laser Protection

Materials with strong two-photon absorption (TPA) are of great interest for optical limiting applications, which are crucial for protecting sensitive optical components and human eyes from high-intensity laser beams. Fluorene derivatives have emerged as promising candidates for such applications due to their large TPA cross-sections. ucf.educhem-soc.si

The extended π-conjugation in polymers and molecules derived from this compound can lead to significant nonlinear optical (NLO) properties. ru.nlnih.gov The design of donor-π-acceptor (D-π-A) structures, which can be readily achieved by copolymerizing the ethynyl-fluorene monomer with suitable acceptor units, is a well-established strategy for enhancing the TPA response. nih.gov

Research on various fluorene derivatives has demonstrated their potential as optical limiting materials. For example, a 9-branched fluorene derivative exhibited a TPA coefficient (β) of 1.32 × 10⁻² cm GW⁻¹. chem-soc.si

The table below presents the TPA cross-sections of some fluorene derivatives:

| Compound | TPA Cross-Section (GM) | Reference |

| Fluorene derivative 2 | 650 | ucf.edu |

| Fluorene derivative 3 | 1300 | ucf.edu |

| Fluorene-benzothiadiazole copolymers | 220 - 1300 | nih.gov |

Table 5: Two-photon absorption cross-sections of various fluorene derivatives. (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

Energy Storage Devices (e.g., Polymer Batteries)

The application of fluorene-based polymers in energy storage devices, particularly polymer batteries, is an emerging area of research. The potential of these materials stems from their inherent electrochemical activity, specifically their ability to undergo reversible oxidation and reduction (redox) processes. While direct research on This compound as a homopolymer for battery applications is not extensively documented, the properties of its derivatives and related copolymers provide valuable insights into its potential.

Polymers designed for battery electrodes must exhibit stable and reversible redox behavior to ensure a long cycle life. The fluorene unit itself is electrochemically active, and modification with ethynyl groups can further tune these properties. The ethynyl linkage is known to enhance electronic communication along the polymer backbone, which is a desirable trait for charge transport in an electrode material.

A study on a copolymer incorporating a similar monomer, 9,9-dioctyl-2,7-diethynylfluorene , reveals key electrochemical characteristics. The copolymer, named PFDENT, which consists of alternating 9,9-dioctyl-fluorene-diethynylene and 4,9-naphthothiadiazole units, was synthesized via a Sonogashira coupling reaction. nih.gov Its electrochemical properties were investigated using cyclic voltammetry (CV), a technique used to assess the redox behavior of materials. nih.gov

The CV measurements for the PFDENT copolymer showed an onset of oxidation at approximately 1.0 V. nih.gov This value is crucial as it helps to estimate the Highest Occupied Molecular Orbital (HOMO) energy level, which is a key parameter in determining the potential of a material as a cathode in a battery. The reversibility of this oxidation process, although not perfectly ideal in the reported study, indicates that the fluorene-ethynylene unit can be electrochemically oxidized and then returned to its neutral state, a fundamental requirement for a rechargeable battery electrode.

The electrochemical data for the related PFDENT copolymer is summarized below, providing an indication of the potential characteristics of polymers derived from this compound.

| Property | Value | Source |

| Onset Oxidation Potential (E_ox_onset) | 1.0 V | nih.gov |

| HOMO Energy Level (estimated from CV) | -5.44 eV | nih.gov |

| Onset Reduction Potential (E_red_onset) | -1.2 V | nih.gov |

| LUMO Energy Level (estimated from CV) | -3.24 eV | nih.gov |

| Electrochemical Band Gap (E_g^electro) | 2.20 eV | nih.gov |

This table presents the electrochemical properties of the copolymer PFDENT, which contains the 9,9-dioctyl-2,7-diethynylfluorene monomer.

While this data is for a copolymer, it highlights the electrochemical activity imparted by the fluorene-ethynylene structure. For application in a polymer battery, the polymer would act as the active electrode material, storing charge through the redox reactions of the fluorene units. The dioctyl chains at the C9 position of the fluorene are primarily to ensure solubility and processability of the polymer, allowing it to be cast into the thin films required for electrode fabrication. researchgate.net The conductivity of related polyfluorene films, which can be in the order of 1x10⁻² S/cm, is also a beneficial characteristic for electrode applications. sioc-journal.cn

Other Emerging Applications in Advanced Materials Science

Beyond energy storage, the unique combination of properties offered by This compound and its resulting polymers makes them attractive candidates for a variety of other advanced functional materials. The research into fluorene-based polymers is extensive, with applications driven by their excellent photophysical and electrochemical properties, such as high photoluminescence quantum yields, good charge carrier mobility, and chemical stability. researchgate.net

Electrochromic Devices: One of the most promising applications for polymers derived from 9,9-dioctylfluorene is in electrochromic devices, also known as "smart windows." These devices can change their color and transparency upon the application of an electrical potential. This functionality is due to the reversible redox reactions within the polymer film. researchgate.net For instance, copolymers of 9,9-dioctylfluorene with units like furan (B31954) have been shown to switch between colored and transmissive states. researchgate.net A polymer containing 9,9-dioctylfluorene and thiophene units (P(Th-F-Th)) demonstrated a color change and a band gap of 2.10 eV. researchgate.net The ability to tune the band gap and, consequently, the color of the material by copolymerization is a significant advantage. nih.gov

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are a well-established class of materials for OLEDs due to their strong blue emission, high efficiency, and good processability. ossila.comsigmaaldrich.com The rigid structure of the fluorene unit contributes to high photoluminescence efficiency. sigmaaldrich.com While the ethynyl linkage in This compound might shift the emission color compared to standard polyfluorenes, it opens up possibilities for creating new emissive materials, potentially with different colors or improved charge transport properties. Copolymers incorporating fluorene and other aromatic units have been successfully used to create orange and red-light-emitting devices. sioc-journal.cn